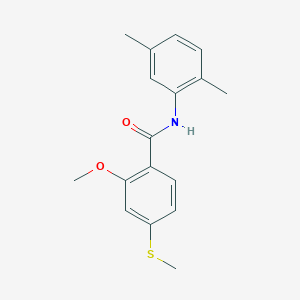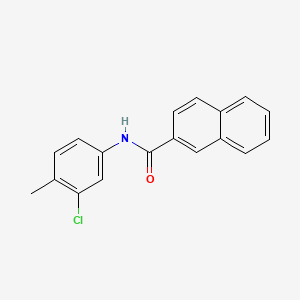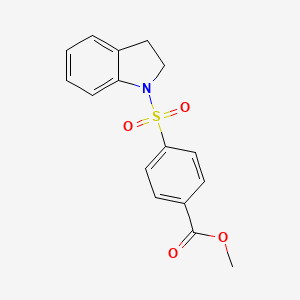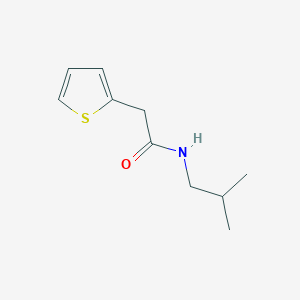
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methoxy and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2,5-dimethylphenylamine with 2-methoxy-4-(methylsulfanyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets, affecting the overall pharmacological profile.
類似化合物との比較
Similar Compounds
- N-(2,5-dimethylphenyl)acetamide
- 2,5-Dimethylacetanilide
- N-(2,5-Dimethylphenyl)thioureido acid derivatives
Uniqueness
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide stands out due to the presence of both methoxy and methylsulfanyl groups, which can impart unique chemical and biological properties. These functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-11-5-6-12(2)15(9-11)18-17(19)14-8-7-13(21-4)10-16(14)20-3/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPQXKHRYNMNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl [4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate](/img/structure/B5824999.png)

![7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5825015.png)
![phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5825021.png)

![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine](/img/structure/B5825035.png)
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5825036.png)

![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one](/img/structure/B5825051.png)
![2-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5825057.png)
![2-{[4-(4-fluorobenzyl)piperazino]methyl}-4-methoxyphenol](/img/structure/B5825062.png)
![2-[4-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5825068.png)
![methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate](/img/structure/B5825078.png)
![2-[(2,4-dichlorophenyl)methyl-propylamino]ethanol](/img/structure/B5825083.png)
